Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
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Overview
Description
Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a complex organic compound that incorporates both furan and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique spirocyclic framework further enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone typically involves multi-step reactions. One common approach is the condensation of furan-2-carbaldehyde with a thiazole derivative under acidic conditions to form the intermediate. This intermediate is then reacted with a diazaspiro compound in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted furans and thiazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets and pathways. The furan and thiazole rings can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl-thiazole derivatives: These compounds share similar structural features and biological activities.
Diazaspiro compounds: Known for their unique spirocyclic frameworks and diverse applications in medicinal chemistry.
Uniqueness
Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone stands out due to its combination of furan, thiazole, and spirocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
furan-2-yl-[9-(1,3-thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone |
InChI |
InChI=1S/C18H23N3O2S/c22-17(15-2-1-12-23-15)21-10-5-18(6-11-21)3-8-20(9-4-18)14-16-19-7-13-24-16/h1-2,7,12-13H,3-6,8-11,14H2 |
InChI Key |
ZCZSRBQKVHVCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=CC=CO3)CC4=NC=CS4 |
Origin of Product |
United States |
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